molecular formula C33H28FN7O4S2 B2868903 N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE CAS No. 393584-18-4

N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE

Cat. No.: B2868903
CAS No.: 393584-18-4
M. Wt: 669.75
InChI Key: WLQOWJYNBKWBQV-UHFFFAOYSA-N
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Description

N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE is a complex organic compound that features multiple functional groups, including a fluorophenyl group, a thiophene ring, a pyrazole ring, a triazole ring, and a nitrobenzamide moiety

Properties

IUPAC Name

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28FN7O4S2/c1-20-6-3-7-24(16-20)39-30(18-35-32(43)25-8-4-9-27(21(25)2)41(44)45)36-37-33(39)47-19-31(42)40-28(22-11-13-23(34)14-12-22)17-26(38-40)29-10-5-15-46-29/h3-16,28H,17-19H2,1-2H3,(H,35,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQOWJYNBKWBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CNC(=O)C6=C(C(=CC=C6)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28FN7O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

669.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE typically involves multi-step organic synthesis. Each step may include the formation of intermediate compounds, which are then further reacted to form the final product. Common reaction conditions include the use of solvents such as dichloromethane, catalysts like palladium on carbon, and reagents such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene oxides, while reduction of the nitro group would produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites to elicit a biological response.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[5-({2-[5-(4-CHLOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE
  • **N-{[5-({2-[5-(4-BROMOPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE

Uniqueness

The uniqueness of N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

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